Cas no 1990305-16-2 (2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine)

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine is a sterically hindered amine derivative with potential applications as a light stabilizer, catalyst, or intermediate in organic synthesis. Its rigid molecular structure, featuring both morpholine and piperidine rings with tetramethyl substitution, enhances thermal and oxidative stability. The compound’s hindered amine functionality may contribute to radical scavenging properties, making it useful in polymer stabilization against UV degradation. Its dual heterocyclic framework also suggests utility in pharmaceutical or agrochemical synthesis, where steric hindrance can influence reactivity or bioavailability. The product’s purity and structural specificity ensure consistent performance in demanding chemical processes.
2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine structure
1990305-16-2 structure
Product Name:2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
CAS No:1990305-16-2
MF:C14H28N2O
MW:240.384923934937
CID:6007852
PubChem ID:113731352
Update Time:2025-10-10

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 2,2,6,6-tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
    • 1990305-16-2
    • EN300-714056
    • 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
    • Inchi: 1S/C14H28N2O/c1-11-8-12(6-7-15-11)16-9-13(2,3)17-14(4,5)10-16/h11-12,15H,6-10H2,1-5H3
    • InChI Key: BHQXZLPBSKAQPN-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)CN(CC1(C)C)C1CCNC(C)C1

Computed Properties

  • Exact Mass: 240.220163521g/mol
  • Monoisotopic Mass: 240.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 24.5Ų

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-714056-1.0g
2,2,6,6-tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
1990305-16-2
1g
$0.0 2023-06-07

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine Related Literature

Additional information on 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine

Introduction to 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine (CAS No. 1990305-16-2) and Its Emerging Applications in Chemical Biology

2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine, identified by the CAS number 1990305-16-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the morpholine class of heterocyclic amines, characterized by a six-membered ring containing both oxygen and nitrogen atoms. The presence of multiple methyl groups and a piperidine substituent enhances its molecular stability and reactivity, making it a promising candidate for various biochemical applications.

The structure of 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine features a highly symmetric framework, with the four methyl groups at the 2-position contributing to steric hindrance and lipophilicity. This configuration allows the compound to interact effectively with biological targets such as enzymes and receptors. The morpholine ring itself is known for its ability to form stable hydrogen bonds, which is crucial for its role in drug design and development. Additionally, the piperidine substituent at the 4-position introduces additional conformational flexibility, enabling the molecule to adopt multiple binding orientations.

In recent years, there has been growing interest in the pharmacological potential of 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine. Its unique chemical properties make it an attractive scaffold for designing novel therapeutic agents. For instance, studies have demonstrated its ability to modulate ion channels and neurotransmitter receptors, which could have implications in treating neurological disorders such as epilepsy and depression. The compound's ability to cross the blood-brain barrier further enhances its therapeutic relevance.

One of the most compelling aspects of CAS No. 1990305-16-2 is its role in drug discovery and development. Researchers have leveraged its structural features to create derivatives with enhanced bioactivity. For example, modifications at the piperidine ring have led to compounds with improved binding affinity to specific protein targets. These findings highlight the compound's versatility as a building block in medicinal chemistry.

The synthesis of 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for biochemical applications.

Recent advancements in computational chemistry have also contributed to our understanding of CAS No. 1990305-16-2's behavior. Molecular modeling studies have revealed insights into its interaction with biological targets at an atomic level. These simulations have guided experimental efforts by predicting potential binding modes and optimizing drug-like properties.

The toxicological profile of this compound is another critical area of research. Preliminary studies indicate that it exhibits low toxicity at therapeutic doses, making it a safe candidate for further development. However, comprehensive toxicological assessments are still ongoing to fully characterize its safety profile.

In conclusion, 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine (CAS No. 1990305-16-2) represents a significant advancement in chemical biology with broad applications in drug discovery and therapeutic development. Its unique structural features and favorable pharmacokinetic properties position it as a valuable tool for researchers exploring novel treatments for various diseases.

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